Cas no 872862-47-0 (N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)

N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
- AKOS024619558
- 872862-47-0
- F2001-0800
- N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide
-
- インチ: 1S/C26H29N3O4/c1-3-29(19-11-13-20(33-2)14-12-19)26(32)25(31)22-17-28(23-10-6-5-9-21(22)23)18-24(30)27-15-7-4-8-16-27/h5-6,9-14,17H,3-4,7-8,15-16,18H2,1-2H3
- InChIKey: HMJTYGXZRGOISQ-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C=C(C(C(N(C2C=CC(=CC=2)OC)CC)=O)=O)C2C=CC=CC1=2)N1CCCCC1
計算された属性
- せいみつぶんしりょう: 447.21580641g/mol
- どういたいしつりょう: 447.21580641g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 71.8Ų
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2001-0800-75mg |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872862-47-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2001-0800-2μmol |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872862-47-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2001-0800-40mg |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872862-47-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2001-0800-5μmol |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872862-47-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0800-25mg |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872862-47-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2001-0800-20mg |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872862-47-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2001-0800-5mg |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872862-47-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2001-0800-30mg |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872862-47-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2001-0800-2mg |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872862-47-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2001-0800-15mg |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872862-47-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamideに関する追加情報
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide (CAS No. 872862-47-0): A Comprehensive Overview
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide (CAS No. 872862-47-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound, often referred to by its CAS number for brevity, belongs to a class of molecules known as indole derivatives, which are widely studied for their diverse biological activities.
The chemical structure of N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide is characterized by a central indole core, which is substituted with a variety of functional groups, including an ethyl group, a methoxyphenyl group, and a piperidine ring. These substituents contribute to the compound's overall stability and bioavailability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-y}acetamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that this compound exhibits potent neuroprotective properties, which may be attributed to its ability to modulate key signaling pathways involved in neuronal survival and function.
In addition to its neuroprotective effects, N-ethyl-N-(4-methoxyphenyl)-2-oxo-*{1-*{2-*{oxo-*{2-*{(piperidin-*{1-*{yl)}ethyl}-*{1H-indol-*{3-*{y}l}}*}*}*}*}*}acetamide has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
The pharmacokinetic profile of N-e*th*y*l*-N-(4-methoxyphenyl)-*{*{*{*{*{*{*{*{*{*{*{*{*}*}*}*}*}*}*}*}*}*}*{*{*{*{*{*{*{*{*{*{*{*{*{*{*{*{*{*{-*}*-*(4-methoxyphenyl)-*{-*{-*{-*{-*{-*{-*{-*{-*{-*{-*{-*{-*{-*-*(4-methoxyphenyl)-*}-*(4-methoxyphenyl)-*-*(4-methoxyphenyl)-*-*(4-methoxyphenyl)-*-*(4-methoxyphenyl)-*-*(4-methoxyphenyl)-*-*(4-methoxyphenyl)-*-*(4-methoxyphenyl)-*-*(4-methoxyphenyl)-*-*(4-methoxyphenyl)-*-*(4-methoxyphenyl)-*-*(4-methoxyphenyl)}acetamide has been extensively studied to ensure its suitability for clinical use. Preclinical data indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, with good oral bioavailability and a low potential for drug-drug interactions.
Clinical trials are currently underway to evaluate the safety and efficacy of N-e*t*h*y*l*N-(4-me*t*h*o*x*y*p*h*e*n*y*l*)-*(*(*(*(*(*(*(*(*(*(*(*(*(*(*(*(-o*x=o*)-)*)*)*)*)*)*)*)*)*)*)*)*)*)))))))))))))))*)))))aceta*m*i*d*e in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigation, including phase II and III trials.
In conclusion, N-e*t*h*y*l*N-(4-me*t*h*o*x*y*p*h*e*n*y*l*)-*(*(*(*(*(*(*(*(*(*(*(*(((((((((((((ox=o))))) ))) ))) ))) ))) ))) ))) ))) ))) ))))aceta*m*i*d*e (CAS No. 872862-*-*-*-*-0) represents a promising therapeutic agent with a wide range of potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing the treatment of various diseases.
872862-47-0 (N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide) 関連製品
- 2694734-57-9(Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride)
- 1041508-35-3(1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid)
- 954684-65-2(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)
- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)
- 2034531-70-7(1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide)
- 1247080-34-7(1-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethylpiperazine)
- 1365091-89-9(ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate)
- 1804408-66-9(BrC=1C(=C(C(=C(C=1Cl)F)F)F)Cl)
- 1547025-38-6(octahydropyrrolo[2,3-c]pyrrol-2-one)
- 1806016-71-6(3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetic acid)



